![molecular formula C23H20F3N3O6S B2523341 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 398998-58-8](/img/structure/B2523341.png)
2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of sulfonamide, nitro, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfonamide Group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl aniline to form N-methyl-4-methylbenzenesulfonamide.
Introduction of the Phenoxy Group: The sulfonamide intermediate is then reacted with 4-hydroxyphenyl acetate to introduce the phenoxy group.
Formation of the Nitro Group: The phenoxy intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar sulfonamide structure but lacks the nitro and trifluoromethyl groups.
N-[2-(Chloromethyl)-phenyl]-4-methylbenzene-1-sulfonamide: Contains a chloromethyl group instead of the nitro and trifluoromethyl groups.
Uniqueness
The presence of both nitro and trifluoromethyl groups in 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE makes it unique compared to similar compounds. These groups can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O6S/c1-15-3-10-19(11-4-15)36(33,34)28(2)17-6-8-18(9-7-17)35-14-22(30)27-16-5-12-21(29(31)32)20(13-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRWJZHYCHMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2523262.png)
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2523263.png)
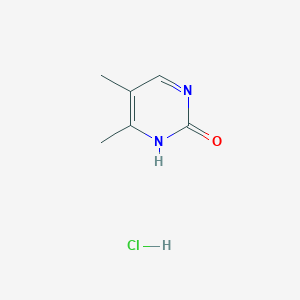
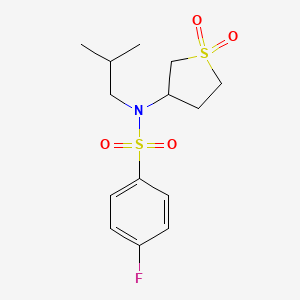
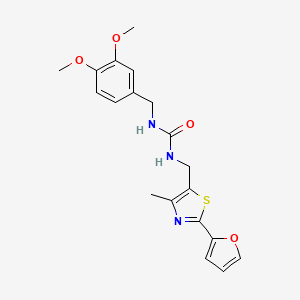

![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)
![N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2523272.png)
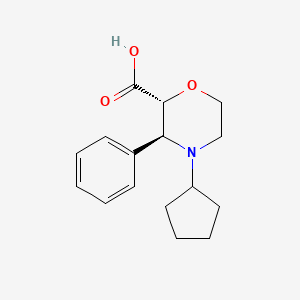
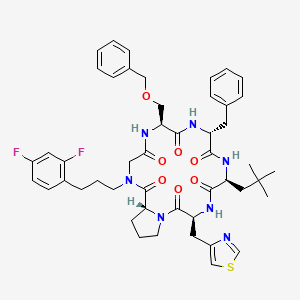
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)

